5-(2,5-dimethylbenzyl)-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
5-(2,5-DIMETHYLBENZYL)-6-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is a heterocyclic compound with a unique structure that includes a pyrimidinone core substituted with a dimethylbenzyl group and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-DIMETHYLBENZYL)-6-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE typically involves the condensation of appropriate aldehydes with thiourea and other reagents under controlled conditions. One common method involves the reaction of 2,5-dimethylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide, followed by cyclization to form the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-DIMETHYLBENZYL)-6-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding dihydropyrimidinones.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2,5-DIMETHYLBENZYL)-6-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(2,5-DIMETHYLBENZYL)-6-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-thioxo-1,2,3,4-tetrahydropyrimidine: Similar structure but lacks the benzyl group.
5-Benzyl-6-methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: Similar but with different substitution patterns on the benzyl group.
Uniqueness
5-(2,5-DIMETHYLBENZYL)-6-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is unique due to the specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of both methyl and thioxo groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C14H16N2OS |
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Molecular Weight |
260.36 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H16N2OS/c1-8-4-5-9(2)11(6-8)7-12-10(3)15-14(18)16-13(12)17/h4-6H,7H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
QEXVFJQWBGFFOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=C(NC(=S)NC2=O)C |
Origin of Product |
United States |
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